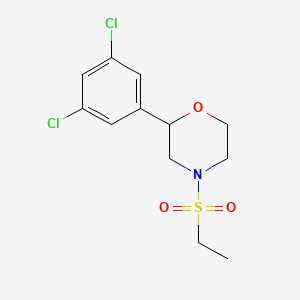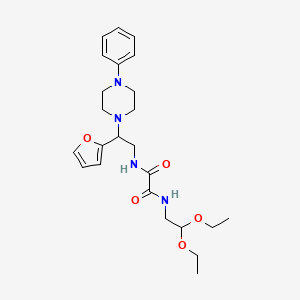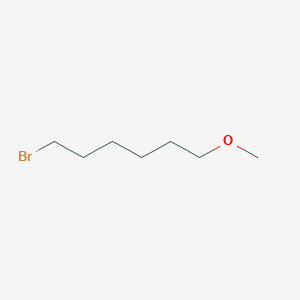
1-Bromo-6-méthoxyhexane
Vue d'ensemble
Description
1-Bromo-6-methoxyhexane is an organic compound with the molecular formula C7H15BrO. It is a colorless to pale-yellow liquid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the first carbon of a hexane chain, with a methoxy group attached to the sixth carbon.
Applications De Recherche Scientifique
1-Bromo-6-methoxyhexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Research: The compound is used in studies involving the modification of biomolecules and the development of new biochemical assays.
Méthodes De Préparation
1-Bromo-6-methoxyhexane can be synthesized through various methods. One common synthetic route involves the reaction of 6-methoxy-1-hexanol with phosphorus tribromide. The process involves the slow addition of phosphorus tribromide to 6-methoxy-1-hexanol, followed by stirring and extraction with hexane. The extract is then washed with water, an alkaline aqueous solution, and a saturated sodium chloride aqueous solution, and finally dried over anhydrous sodium sulfate. The dried extract is concentrated and purified by distillation .
Another method involves the reaction of 1,6-dibromohexane with sodium methoxide. The reaction mixture is held at a specific temperature, and additional sodium methoxide solution is added to complete the reaction .
Analyse Des Réactions Chimiques
1-Bromo-6-methoxyhexane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. These reactions typically occur under basic conditions.
Elimination Reactions: Under strong basic conditions, 1-Bromo-6-methoxyhexane can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1-Bromo-6-methoxyhexane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is utilized in various synthetic transformations and modifications of organic molecules.
Comparaison Avec Des Composés Similaires
1-Bromo-6-methoxyhexane can be compared with other similar compounds such as:
1-Bromohexane: Lacks the methoxy group and is less reactive in nucleophilic substitution reactions.
6-Methoxy-1-hexanol: Contains a hydroxyl group instead of a bromine atom, making it more suitable for oxidation reactions.
1,6-Dibromohexane: Contains two bromine atoms, making it more reactive in substitution and elimination reactions.
The presence of both a bromine atom and a methoxy group in 1-Bromo-6-methoxyhexane makes it unique and versatile for various synthetic applications.
Propriétés
IUPAC Name |
1-bromo-6-methoxyhexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-9-7-5-3-2-4-6-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCKDGXKYBOAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
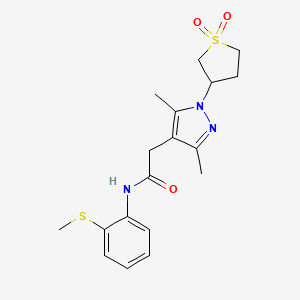

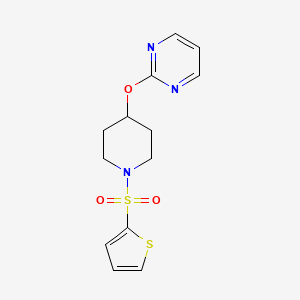
![1-[2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2477166.png)
![6-(2-bromobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2477169.png)
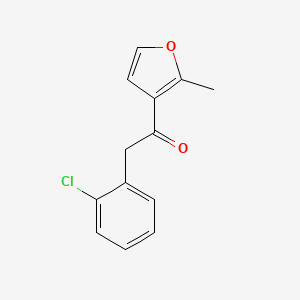
![5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2477173.png)
![2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2477174.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide](/img/structure/B2477181.png)
![(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2477182.png)
